molecular formula C29H38N2O2 B12506917 2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole)

2,2'-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole)

Cat. No.: B12506917
M. Wt: 446.6 g/mol
InChI Key: GKBCJHLRVUHQRT-UHFFFAOYSA-N
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Description

2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) is a complex organic compound that features a unique structure combining benzyl, phenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) typically involves multi-step organic reactions. One common method includes the condensation of benzyl and phenyl derivatives with oxazole precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the application, such as inhibiting bacterial growth or modulating signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-phenyl-1H-benzimidazole: Shares structural similarities but differs in the presence of the benzimidazole ring.

    4,5-Diphenyl-1H-imidazole: Another related compound with a different heterocyclic core.

    2-Phenyl-4,5-dihydro-1H-imidazole: Similar in structure but lacks the benzyl group.

Uniqueness

2,2’-(1-Benzyl-2-phenylethylidene)bis((4S)-4-tert-butyl-4,5-dihydro-2-oxazole) is unique due to its combination of benzyl, phenyl, and oxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

IUPAC Name

4-tert-butyl-2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3

InChI Key

GKBCJHLRVUHQRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C

Origin of Product

United States

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